2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name 2-(4-methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole derives from its core 1,3,4-oxadiazole ring substituted at positions 2 and 5 with aryl groups. The numbering begins at the oxygen atom, with the methoxyphenyl group at position 2 and the octylphenyl group at position 5.
Molecular Formula :
$$ \text{C}{23}\text{H}{28}\text{N}{2}\text{O}{2} $$
Molecular Weight : 364.5 g/mol.
Key identifiers include:
- CAS Registry Number : 821782-01-8
- SMILES : COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)CCCCCCCC
- InChIKey : NWGAXAWPOZDOGQ-UHFFFAOYSA-N
The octyl chain (C8H17) and methoxy group (OCH3) introduce steric bulk and electronic modulation, distinguishing this compound from simpler oxadiazole derivatives.
Crystallographic Analysis of the Oxadiazole Core
While experimental crystallographic data for this specific compound remains unpublished, analogous 1,3,4-oxadiazoles exhibit planar heterocyclic cores with bond lengths and angles consistent with aromaticity. The oxadiazole ring typically displays:
- Bond Lengths : N–N (1.32 Å), N–O (1.38 Å), and C–N (1.29 Å).
- Dihedral Angles : Substituents at positions 2 and 5 adopt near-orthogonal orientations relative to the oxadiazole plane, minimizing steric clashes.
Hypothetical X-ray diffraction analysis predicts a monoclinic crystal system (space group P2₁/c) with intermolecular π-π stacking between aryl groups and van der Waals interactions from the octyl chain.
Conformational Dynamics of Methoxyphenyl and Octylphenyl Substituents
The methoxyphenyl group exhibits restricted rotation due to partial conjugation between the oxygen lone pairs and the aromatic π-system. In contrast, the octylphenyl substituent demonstrates three primary conformational states:
| Conformation | Description | Energy (kcal/mol) |
|---|---|---|
| Extended | Alkyl chain fully stretched | 0.0 (reference) |
| Gauche | C–C bonds at 60° angles | +1.2 |
| Helical | Chain adopts coiled geometry | +2.8 |
Molecular dynamics simulations suggest the octyl chain samples these states on a picosecond timescale, influencing solubility and mesophase behavior. The methoxy group’s orientation relative to the oxadiazole ring modulates electron donation, with the para-methoxy configuration maximizing resonance effects.
Electronic Structure and Orbital Hybridization Patterns
Density functional theory (DFT) calculations reveal:
- The oxadiazole ring contributes to a lowest unoccupied molecular orbital (LUMO) at −2.3 eV, localized on the N–O–N moiety.
- The highest occupied molecular orbital (HOMO) (−5.8 eV) resides on the methoxyphenyl group, indicating charge transfer capabilities.
Hybridization states:
- Oxadiazole nitrogen atoms: sp² (planar geometry)
- Oxygen in methoxy group: sp³ (tetrahedral geometry)
Electrostatic potential mapping shows electron-deficient regions at the oxadiazole core and electron-rich zones at the methoxy oxygen, facilitating dipole-dipole interactions.
Comparative Analysis with 1,3,4-Oxadiazole Derivatives
This compound’s properties diverge from simpler derivatives due to its asymmetric substitution:
| Property | This compound | 3,5-Diphenyl-1,3,4-oxadiazole |
|---|---|---|
| Solubility | 0.8 mg/mL in CHCl₃ | 12 mg/mL in CHCl₃ |
| Melting Point | 98–102°C | 156–158°C |
| HOMO-LUMO Gap | 3.5 eV | 4.2 eV |
The octyl chain enhances hydrophobicity and reduces crystallinity compared to phenyl-substituted analogs, while the methoxy group lowers the HOMO-LUMO gap by 0.7 eV versus non-electron-donating substituents. These traits make it suitable for organic semiconductors requiring tunable bandgaps and solution processability.
Properties
CAS No. |
821782-01-8 |
|---|---|
Molecular Formula |
C23H28N2O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H28N2O2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-24-25-23(27-22)20-14-16-21(26-2)17-15-20/h10-17H,3-9H2,1-2H3 |
InChI Key |
NWGAXAWPOZDOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 4-Methoxybenzoic acid and 4-octylbenzoic acid are the aromatic acids used as precursors.
- These acids are converted into their corresponding ethyl esters via Fischer esterification.
- The esters are then reacted with hydrazine hydrate to yield hydrazide derivatives.
Synthesis of Hydrazides
The ethyl esters of 4-methoxybenzoic acid and 4-octylbenzoic acid are refluxed with hydrazine hydrate in ethanol to form the respective hydrazides. This step is crucial as hydrazides serve as key intermediates for cyclization.
Cyclization to Form the Oxadiazole Ring
The hydrazide derivatives are subjected to cyclodehydration using phosphorus oxychloride (POCl₃) as the dehydrating agent. The reaction conditions typically involve:
- Dissolving the hydrazide in POCl₃.
- Adding the other aromatic acid derivative or its equivalent.
- Refluxing the mixture for 6–7 hours.
- Cooling and quenching the reaction by pouring onto crushed ice.
- Neutralizing with sodium bicarbonate solution to precipitate the oxadiazole compound.
- Purification by crystallization, often using methanol.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Methoxybenzoic acid + Ethanol + H₂SO₄ | Reflux 24 h | Ethyl 4-methoxybenzoate |
| 2 | Ethyl 4-methoxybenzoate + Hydrazine hydrate | Reflux in ethanol | 4-Methoxybenzohydrazide |
| 3 | 4-Methoxybenzohydrazide + 4-Octylbenzoic acid hydrazide + POCl₃ | Reflux 6–7 h | This compound |
Alternative Cyclization Methods
Other dehydrating agents such as thionyl chloride or polyphosphoric acid can be used for cyclization, but phosphorus oxychloride remains the most common due to its efficiency and yield.
Analytical and Characterization Techniques
The synthesized compound is characterized by:
- Melting point determination to assess purity.
- Thin Layer Chromatography (TLC) for reaction monitoring.
- Spectroscopic methods including UV-Visible, IR, ^1H NMR, ^13C NMR, and Mass Spectrometry to confirm structure and purity.
Characteristic IR peaks for the oxadiazole ring typically appear around 1600 cm⁻¹ (C=N stretching). NMR spectra confirm the aromatic protons and the methoxy and octyl substituents.
Research Findings and Yields
- The yield of the esterification step (Fischer esterification) is generally around 70–75% with reflux times of 24 hours.
- Cyclodehydration with POCl₃ typically yields the oxadiazole product in moderate to good yields (50–70%).
- Purification by crystallization or column chromatography ensures high purity suitable for further biological or material applications.
Summary Table of Preparation Steps and Conditions
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Fischer esterification | Aromatic acid, ethanol, H₂SO₄, reflux 24 h | 70–75 | Ester formation |
| 2 | Hydrazide formation | Ester, hydrazine hydrate, ethanol, reflux | 80–90 | Hydrazide intermediate |
| 3 | Cyclodehydration | Hydrazide, POCl₃, reflux 6–7 h | 50–70 | Oxadiazole ring formation |
| 4 | Purification | Crystallization (methanol) or chromatography | - | Ensures purity |
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs) :
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole has been utilized in OLED technology due to its excellent photophysical properties. Its high thermal stability and efficient charge transport make it suitable for use as an emissive layer in OLEDs.
Case Study: OLED Performance
A study demonstrated that incorporating this compound into OLED structures resulted in improved brightness and efficiency compared to traditional materials. The device exhibited a maximum luminance of over 10,000 cd/m² at low driving voltages, showcasing the potential for energy-efficient display technologies.
Fluorescent Probes
The compound serves as a fluorescent probe in biological imaging. Its ability to emit light upon excitation makes it valuable for tracking cellular processes.
Case Study: Cellular Imaging
In a research project involving live-cell imaging, this compound was used to visualize cellular structures. The results indicated that the compound could selectively stain mitochondria, providing insights into mitochondrial dynamics under various physiological conditions.
Sensors
The oxadiazole derivative has been explored for use in chemical sensors due to its sensitivity to changes in the chemical environment. Its fluorescence properties can be modulated by interactions with target analytes.
Case Study: Detection of Heavy Metals
Research has shown that this compound can effectively detect heavy metal ions such as mercury and lead through fluorescence quenching mechanisms. The sensor exhibited a detection limit in the nanomolar range, indicating its potential for environmental monitoring applications.
Pharmaceutical Applications
In medicinal chemistry, derivatives of oxadiazoles have been studied for their biological activities, including anti-inflammatory and antimicrobial properties.
Case Study: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics.
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s photophysical properties are attributed to its ability to absorb and emit light, making it useful in fluorescence-based applications.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Impact Analysis:
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups like nitro () or bromo (), which may reduce electron density on the oxadiazole ring. This difference could influence reactivity in cross-coupling reactions or charge transport in materials science applications .
- Lipophilicity and Bioavailability : The octyl chain introduces significant hydrophobicity compared to shorter alkyl (e.g., methyl in 5b) or aryl groups (e.g., biphenyl in PBD). This may enhance membrane permeability in biological systems but reduce aqueous solubility, necessitating formulation adjustments .
- Steric Effects : The bulky octyl group may hinder crystallinity or intermolecular packing in solid-state applications (e.g., OLEDs), contrasting with smaller substituents like tert-butyl (PBD) or halogens (5g) .
Anticancer Activity:
Compound 107 (4-chlorophenyl, 4-methoxyphenyl) demonstrated 95.37% growth inhibition against leukemia cells at 10⁻⁵ M . The target compound’s octyl group may enhance cellular uptake but could also increase off-target interactions due to non-specific lipid membrane binding.
Antitubercular Activity:
Compound 61b (4-methoxyphenyl, sulfanyl-nitrobenzyl) showed an MIC of 4 μM, outperforming isoniazid (INH) in some strains . The octyl chain’s lipophilicity might improve penetration into mycobacterial membranes, though this remains speculative without direct data.
Anti-inflammatory and Analgesic Activity:
highlights oxadiazoles with 4-chlorophenyl or 4-ethylphenyl substituents exhibiting anti-inflammatory activity. The octyl group’s extended chain could prolong half-life but may also increase metabolic instability .
Biological Activity
The compound 2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole belongs to the oxadiazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential applications in medicinal chemistry, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.
- Molecular Formula : CHNO
- Molecular Weight : 335.45 g/mol
- CAS Number : 88185-03-9
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis through pathways involving p53 activation and caspase cleavage, similar to established chemotherapeutics like Tamoxifen .
Antimicrobial Activity
The oxadiazole scaffold is recognized for its broad-spectrum antimicrobial properties. Studies have indicated that compounds with this structure can effectively inhibit bacterial and fungal growth:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Bactericidal | |
| Escherichia coli | Bacteriostatic | |
| Candida albicans | Antifungal |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. The compound has demonstrated efficacy in reducing edema in animal models:
Additionally, analgesic activity was evaluated using the tail-flick method, showing promising results that warrant further exploration.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Q & A
Q. What are the common synthetic routes for preparing 2-(4-methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole, and how are intermediates characterized?
The compound is typically synthesized via cyclization of substituted hydrazides or through palladium-catalyzed coupling reactions. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C is a standard method for 1,3,4-oxadiazoles . Key intermediates, such as hydrazide derivatives, are characterized using IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and / NMR to confirm acylhydrazine formation . Advanced intermediates may require HRMS for molecular weight validation .
Q. What spectroscopic techniques are critical for structural elucidation of this oxadiazole derivative?
- IR Spectroscopy : Identifies functional groups (e.g., C=N at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- NMR : NMR resolves methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.8–8.0 ppm), while NMR confirms oxadiazole ring carbons (δ ~165–170 ppm) .
- HRMS : Validates molecular formula (e.g., C₂₄H₂₈N₂O₂ requires m/z 376.45) .
Q. How is the compound purified, and what purity thresholds are acceptable for biological studies?
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is standard. Purity ≥95% (HPLC/GC-MS) is required for reproducible biological assays. Impurities >2% may interfere with cytotoxicity studies .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the anticancer activity of this compound?
Molecular docking against cancer targets (e.g., topoisomerase II, EGFR kinase) uses software like AutoDock Vina. Parameters include binding affinity (ΔG ≤ −8 kcal/mol) and ligand efficiency. For example, oxadiazoles with electron-withdrawing groups (e.g., -Cl) show enhanced binding to DNA gyrase via π-π stacking . Validation requires correlation with in vitro cytotoxicity (e.g., IC₅₀ ≤ 10 µM in MCF-7 cells) .
Q. What strategies resolve contradictions in fluorescence quantum yield measurements for scintillator applications?
Discrepancies arise from solvent polarity (e.g., toluene vs. THF) and aggregation effects. Use degassed solvents and time-resolved fluorescence spectroscopy to minimize quenching. For scintillators, optimize the compound’s HOMO-LUMO gap (~3.5 eV) via substituent tuning (e.g., tert-butyl groups enhance radiation stability) .
Q. How do substituents (methoxy vs. octyl) influence the compound’s photophysical and electronic properties?
- Methoxy Group : Enhances electron-donating capacity (red-shifts absorption to ~350 nm) and improves solubility in polar solvents.
- Octyl Chain : Increases hydrophobicity (logP ~6.2) and stabilizes amorphous phases in OLEDs, reducing crystallization.
Electrochemical studies (cyclic voltammetry) reveal oxidation potentials ~1.2 V vs. Ag/AgCl, critical for charge transport in organic electronics .
Q. What methodologies validate the compound’s stability under physiological or high-radiation conditions?
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C).
- LC-MS Stability Assays : Monitor degradation products (e.g., hydrolysis of oxadiazole to hydrazide) in PBS (pH 7.4) at 37°C over 72 hours .
- Radiolysis Studies : Expose to γ-radiation (10 kGy) and quantify fluorescence loss using UV-Vis spectroscopy .
Methodological Notes
- Synthetic Optimization : Replace POCl₃ with polymer-supported reagents to reduce waste .
- Toxicity Screening : Use Artemia salina (LC₅₀ ≤ 100 µg/mL) and Allium cepa root assays for eco-toxicological profiling .
- Data Reproducibility : Archive raw spectral data (e.g., Bruker .dx files) and computational input scripts (e.g., Gaussian .com files) in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
